N-(3-cyano-4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-cyano-4-methoxyphenyl)methanesulfonamide is a versatile chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a methanesulfonamide group (-SO2NH2). It is classified under the benzenes sub-category and holds immense potential for researchers and scientists across various fields .
Preparation Methods
The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with common bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
N-(3-cyano-4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .
Comparison with Similar Compounds
N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-cyano-3-methoxyphenyl)methanesulfonamide
- N-(3-cyano-4-hydroxyphenyl)methanesulfonamide
- N-(3-cyano-4-methoxyphenyl)ethanesulfonamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring.
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
N-(3-cyano-4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3 |
InChI Key |
SKOIJLXCPVPDPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N |
Origin of Product |
United States |
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